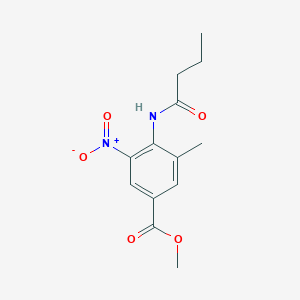

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Übersicht

Beschreibung

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C13H16N2O5 It is a derivative of benzoic acid and contains functional groups such as a nitro group, an ester group, and an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate typically involves the esterification of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Hydrolysis: Aqueous sodium hydroxide, heat.

Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

Reduction: 4-(Butyrylamino)-3-methyl-5-aminobenzoate.

Hydrolysis: 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Telmisartan Production

One of the primary applications of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is as an intermediate in the synthesis of Telmisartan , an antihypertensive medication used to treat high blood pressure and reduce cardiovascular risks. The compound serves as a key precursor in a more efficient synthetic route that improves yield and reduces impurities compared to traditional methods .

Synthesis Methodology

Recent advancements in the synthesis of this compound involve a continuous flow method that enhances safety and efficiency. This method utilizes mixed acids (nitric and sulfuric) for nitration, allowing for better control over reaction conditions, leading to higher conversion rates and lower byproduct formation . The process has been optimized to reduce waste and improve the overall yield, making it suitable for industrial-scale production .

Pharmacological Studies

Weight Management and Metabolic Effects

Research has indicated that compounds derived from this compound exhibit potential benefits in managing obesity. In studies involving diet-induced obese mice, derivatives showed significant effects on weight management and metabolic parameters, suggesting their therapeutic potential in treating obesity-related conditions.

Cardiovascular Health Benefits

Another area of investigation is the impact of Telmisartan on cardiovascular health. Studies have demonstrated that it can effectively regulate blood pressure and reduce cardiovascular risks associated with obesity. This highlights the importance of this compound in developing treatments for cardiovascular diseases.

Synthesis Innovations

The synthesis of this compound has seen significant innovations aimed at improving efficiency and safety:

| Parameter | Traditional Method | Continuous Flow Method |

|---|---|---|

| Reaction Time | Longer due to batch processing | Shortened to approximately 20 minutes |

| Byproduct Formation | Higher due to uncontrolled reactions | Reduced by optimizing reaction conditions |

| Safety | Increased risk due to heat generation | Enhanced safety through controlled environment |

| Yield | Variable yields | Improved yield up to 83% |

This table summarizes the advantages of the continuous flow method over traditional batch processes, underscoring its potential for large-scale pharmaceutical production.

Wirkmechanismus

The mechanism of action of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can be compared with other similar compounds such as:

Methyl 4-(butyrylamino)-3-methylbenzoate: Lacks the nitro group, which may result in different reactivity and applications.

Methyl 4-(butyrylamino)-3-nitrobenzoate: Lacks the methyl group, which may affect its steric properties and interactions with other molecules.

Methyl 4-(amino)-3-methyl-5-nitrobenzoate: Lacks the butyrylamino group, which may influence its solubility and biological activity.

The presence of the nitro group in this compound makes it unique and potentially more reactive compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.

Biologische Aktivität

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, with the molecular formula , is an organic compound featuring a nitro group, an ester group, and an amide group. Its unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in both chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the esterification of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions for optimal yield. The overall yield from the nitration process can reach up to 88% .

Biological Activity

Mechanism of Action

The biological activity of this compound is believed to be linked to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes. This interaction is crucial for its potential pharmacological effects.

Pharmacological Properties

Research has indicated that this compound may exhibit anti-inflammatory and antimicrobial properties. Its structural components allow it to act as a biochemical probe, potentially interacting with various biological targets.

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies involving animal models, this compound has shown promise in reducing inflammation markers, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Effects : Preliminary tests have indicated that this compound displays significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

- Synthesis of Therapeutic Agents : This compound is also utilized as an intermediate in the synthesis of telmisartan, an angiotensin II receptor blocker used in managing hypertension and metabolic syndrome .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(butyrylamino)-3-methylbenzoate | Lacks nitro group | Lower reactivity |

| Methyl 4-(butyrylamino)-3-nitrobenzoate | Lacks methyl group | Different steric properties |

| Methyl 4-(amino)-3-methyl-5-nitrobenzoate | Lacks butyrylamino group | Affects solubility |

The presence of the nitro group in this compound enhances its reactivity and potential applications compared to its analogs.

Eigenschaften

IUPAC Name |

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCBUUTXGYCQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430843 | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152628-01-8 | |

| Record name | 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8JE88MQU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using a mixed acid (nitric acid and sulfuric acid) for the nitration step in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate?

A1: The research by [] highlights the advantages of using a mixed acid system for the nitration reaction compared to using concentrated nitric acid alone. [] This method leads to a higher yield (above 80%) of this compound, making the process more efficient and cost-effective. [] The improved yield can be attributed to the enhanced electrophilicity of the nitronium ion (NO2+) in the presence of sulfuric acid, facilitating the nitration of the aromatic ring.

Q2: Can you describe the overall synthetic process for this compound as detailed in the research?

A2: The synthesis, as described in [], starts with Methyl 4-amino-3-methylbenzoate. This starting material reacts with butyryl chloride in chloroform to yield Methyl 4-(butyrylamino)-3-methylbenzoate. [] The crucial nitration step involves adding this intermediate dropwise to a mixture of 95% fuming nitric acid and sulfuric acid, maintained at a low temperature (-10°C to -5°C). [] This controlled nitration yields the final product, this compound, with an overall yield of 88%. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.